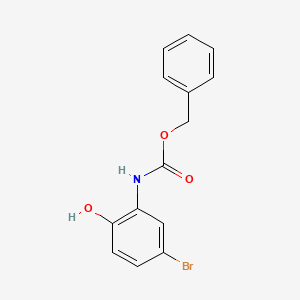
Benzyl (5-bromo-2-hydroxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (5-bromo-2-hydroxyphenyl)carbamate is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further substituted with a bromine atom and a hydroxyl group on the phenyl ring. The unique structural features of this compound make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl (5-bromo-2-hydroxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 5-bromo-2-hydroxyaniline with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques such as flash chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl (5-bromo-2-hydroxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed:
- Quinone derivatives from oxidation.
- Phenol derivatives from reduction.
- Various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Medicine: Its derivatives are being explored for their cytotoxic properties against cancer cell lines.
Industry: The compound is used in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism of action of benzyl (5-bromo-2-hydroxyphenyl)carbamate involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to its ability to inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis, thereby disrupting the bacterial cell wall . The compound’s cytotoxic effects are believed to result from its interaction with cellular enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
(3-Benzyl-5-hydroxyphenyl)carbamates: These compounds share a similar structure but differ in the position of the bromine atom.
Thiazole Derivatives: These compounds also exhibit diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness: Benzyl (5-bromo-2-hydroxyphenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit Mycobacterium tuberculosis and its potential cytotoxic effects make it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H12BrNO3 |
|---|---|
Molecular Weight |
322.15 g/mol |
IUPAC Name |
benzyl N-(5-bromo-2-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C14H12BrNO3/c15-11-6-7-13(17)12(8-11)16-14(18)19-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,18) |
InChI Key |
BCXCEUCEVMMJAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















